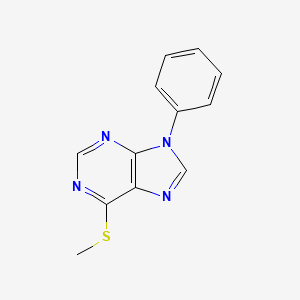![molecular formula C17H16N2O B12939899 1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole CAS No. 61292-55-5](/img/structure/B12939899.png)
1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the phenyl ring, which is further connected to the imidazole ring through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydroxyphenyl-1H-imidazole and 4-methylbenzyl chloride.
Reaction: The 2-hydroxyphenyl-1H-imidazole is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazoles.
Scientific Research Applications
1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-1H-imidazole: Lacks the 4-methylbenzyl group.
1-(2-Methylphenyl)-1H-imidazole: Contains a methyl group instead of the 4-methylbenzyl group.
1-(2-((4-Methylphenyl)oxy)phenyl)-1H-imidazole: Similar structure but with a different substitution pattern.
Uniqueness
1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
CAS No. |
61292-55-5 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-[2-[(4-methylphenyl)methoxy]phenyl]imidazole |
InChI |
InChI=1S/C17H16N2O/c1-14-6-8-15(9-7-14)12-20-17-5-3-2-4-16(17)19-11-10-18-13-19/h2-11,13H,12H2,1H3 |
InChI Key |
DYMIQBSMXPAMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
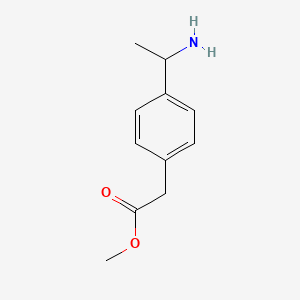
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)
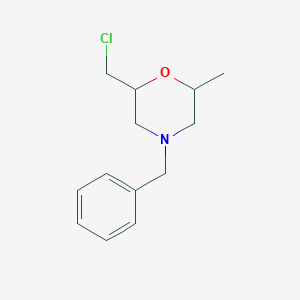
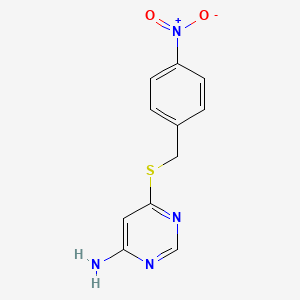
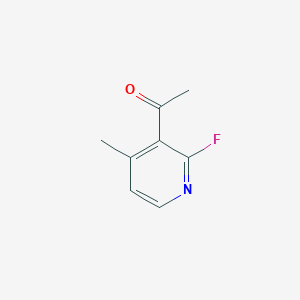
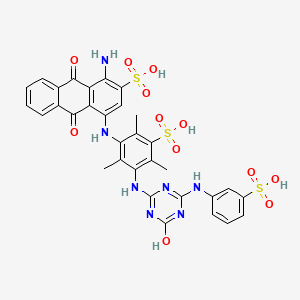
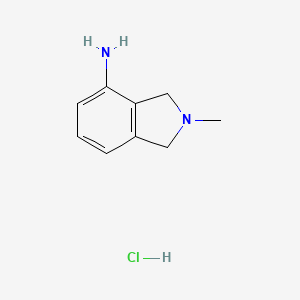
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
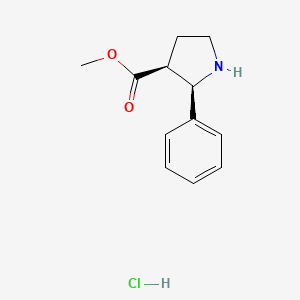
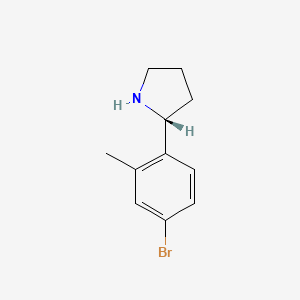
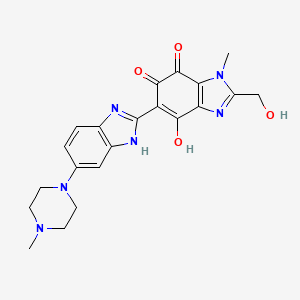
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
